molecular formula C9H10O3 B031991 2-Phenoxypropionic acid CAS No. 940-31-8

2-Phenoxypropionic acid

Cat. No. B031991
CAS RN: 940-31-8
M. Wt: 166.17 g/mol
InChI Key: SXERGJJQSKIUIC-UHFFFAOYSA-N
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Description

2-Phenoxypropionic acid is an aromatic ether and a carboxylic acid . It is a metabolite of alpha-methylstyrene (AMS), a volatile hydrocarbon .


Synthesis Analysis

The main route for R-HPPA biosynthesis is to hydroxylate the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position with microbes . R-HPPA could be biosynthesized through selective introduction of a hydroxyl group (-OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .


Molecular Structure Analysis

The molecular structure of 2-Phenoxypropionic acid can be found in various databases such as the NIST Chemistry WebBook . There are also crystal structures available for study .


Chemical Reactions Analysis

. Chlorination of 2-phenoxypropanoic acid with NCP in aqueous acetic acid has also been investigated .


Physical And Chemical Properties Analysis

2-Phenoxypropionic acid is a white to pale yellow to beige powder . More detailed physical and chemical properties can be found in databases like PubChem and ChemSpider .

Scientific Research Applications

Chemical Research

2-Phenoxypropionic acid is used in chemical research due to its unique structure and properties. It has a molecular weight of 166.18 and its linear formula is C6H5OCH (CH3)CO2H . , making it suitable for various chemical experiments and syntheses.

Esterification Studies

One of the key applications of 2-Phenoxypropionic acid is in the study of esterification processes. For instance, it has been used in research investigating solvent-induced inversion of enantioselectivity during esterification . This research is crucial in understanding the mechanisms of esterification and how different solvents can influence the process.

Herbicide Development

Derivatives of 2-Phenoxypropionic acid have been identified as potential herbicides . This suggests that the compound could be used in the development of new herbicides, contributing to advancements in agricultural practices and pest management.

Catalysis

2-Phenoxypropionic acid has been used in studies involving the Candida cylindracea lipase . This research is important for understanding the role of this lipase in catalyzing various reactions, potentially leading to the development of more efficient catalysts.

Mechanism of Action

Target of Action

The primary target of 2-Phenoxypropionic acid is the human sweet taste receptor . This receptor is a protein that is responsible for the perception of sweetness in the human body. The compound interacts with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor .

Mode of Action

2-Phenoxypropionic acid, an inhibitor of the human sweet taste receptor, has been shown to interact with the transmembrane domain of the T1R3 subunit of the receptor . The compound’s interaction with its targets results in the inhibition of the sweet taste receptor, thereby affecting the perception of sweetness.

Biochemical Pathways

It is known that the compound affects the signaling pathway of the sweet taste receptor by inhibiting its function . This could potentially affect downstream effects related to the perception of sweetness.

Result of Action

The primary result of the action of 2-Phenoxypropionic acid is the inhibition of the human sweet taste receptor . This leads to a decrease in the perception of sweetness when the compound is present. This effect could potentially be used in the development of treatments for conditions related to the overconsumption of sweet foods, such as obesity and type 2 diabetes.

Safety and Hazards

When handling 2-Phenoxypropionic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

For more detailed information, you may want to refer to the relevant papers retrieved .

properties

IUPAC Name

2-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXERGJJQSKIUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870812
Record name Propanoic acid, 2-phenoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxypropionic acid

CAS RN

940-31-8
Record name DL-2-Phenoxypropionic acid
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Record name 2-Phenoxypropionic acid
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Record name 2-Phenoxypropionic acid
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Record name Propanoic acid, 2-phenoxy-
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Record name Propanoic acid, 2-phenoxy-
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Record name 2-phenoxypropionic acid
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Synthesis routes and methods

Procedure details

To a solution of ethyl 2-phenoxypropanoate (1.8 g, 0.9 mmol) in EtOH (16 ml) was added a solution of NaOH (0.44 g, 1.1 mmol) in H2O (4 ml) at 25° C. The mixture was stirred for 30 min before being concentrated. The residue had water (20 mL) added and washed with ethyl acetate (2×20 mL). The aqueous layer was acidified with 2N HCL until pH 3 and extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound (1.1 g, 73.3%) as a white solid which was used in next step without further purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
73.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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